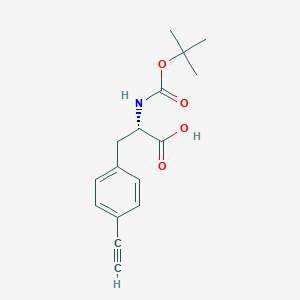

N-Boc-4-ethynyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKCGJNRUGNKU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193414 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169158-05-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169158-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation as a Key Intermediate Step

Both referenced patents utilize 4-iodophenylalanine as the starting material for subsequent functionalization. This halogenated intermediate enables precise regiocontrol during cross-coupling reactions. For ethynyl group introduction, a Sonogashira coupling protocol could theoretically replace the boronylation step, using protected acetylene precursors in the presence of palladium/copper catalysts.

Table 1: Reaction Conditions for Aromatic Functionalization

Organolithium-Mediated Pathways

The patents describe a two-step lithiation-borylation sequence where N-Boc-4-iodo-L-phenylalanine reacts with triisopropyl borate (B(OiPr)₃) in the presence of n-BuLi. This generates a transient aryl lithium species that captures boron from the electrophilic reagent. For ethynyl analogues, this approach could be modified by substituting the boron source with trimethylsilyl acetylene (TMSA) or other protected acetylene donors. However, the extreme reactivity of lithium acetylides necessitates stringent temperature control (-78°C) and inert atmosphere maintenance.

Protection Group Dynamics

The tert-butoxycarbonyl (t-Boc) group demonstrates exceptional stability under the harsh conditions required for aromatic functionalization. Key advantages include:

-

Acid Labile Nature : Allows selective removal using trifluoroacetic acid (TFA) without affecting the ethynyl moiety

-

Steric Protection : Shields the α-amino group during metal-mediated coupling reactions

-

Crystallinity : Enhances purification of intermediates through pH-controlled crystallization (optimal pH 3-4)

Deprotection protocols from the borono compound synthesis involve sequential acidification (pH <1) followed by neutralization to pH 6.2 for product crystallization. This suggests that similar conditions could isolate N-Boc-4-ethynyl-L-phenylalanine while maintaining the acid-sensitive acetylene group.

Solvent Systems and Reaction Optimization

Critical solvent considerations from borono compound synthesis include:

-

Tetrahydrofuran (THF) : Preferred for organolithium reactions due to Lewis basicity and low temperature stability

-

Diethyl Ether : Alternative solvent for lithiation steps, though less polar than THF

-

Aqueous Workup : Sequential extraction with ethyl acetate and water (1:1 v/v) effectively separates organic byproducts

For ethynyl derivatives, dimethylformamide (DMF) may prove superior in palladium-catalyzed couplings, despite complicating purification due to high boiling point.

The referenced patents achieve 70-88% yields for borono compounds through:

-

Stoichiometric Control : Organolithium reagent excess (3-5 equivalents)

-

Temperature Gradients : Gradual warming from -78°C to 0°C during workup

-

pH-Controlled Crystallization : Isolating intermediates at pH 3.5 ± 0.5

Adapting these principles, ethynyl derivative synthesis could employ:

-

Copper(I) Co-catalysts : To suppress Glaser-type alkyne dimerization

-

Slow Addition Techniques : Precise control of acetylene precursor introduction

-

Inert Atmosphere : Rigorous exclusion of oxygen and moisture

Industrial Scalability Assessment

Key scalability factors from patent data:

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-ethynyl-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Palladium(II) chloride (PdCl2): and are commonly used as catalysts in coupling reactions.

Tetrabutylammonium fluoride (TBAF): is used for the deprotection of the trimethylsilyl group.

Acidic conditions: (e.g., trifluoroacetic acid) are used for Boc deprotection.

Major Products Formed

Coupling Products: Formation of new carbon-carbon bonds.

Deprotected Amines: Removal of the Boc group yields the free amine form of the compound.

Scientific Research Applications

Peptide Synthesis

N-Boc-4-ethynyl-L-phenylalanine serves as a valuable building block for synthesizing peptides and peptidomimetics. The presence of the ethynyl group allows for click chemistry reactions, enabling efficient and selective ligation of peptides and other biomolecules. This is particularly advantageous in the design of peptidomimetics that mimic natural peptides while exhibiting enhanced stability and bioavailability. Research has demonstrated its utility in developing compounds targeting therapeutic areas such as cancer and neurodegenerative diseases.

Table 1: Applications in Peptide Synthesis

| Application Area | Description |

|---|---|

| Peptidomimetics | Mimicking natural peptides with improved properties |

| Click Chemistry | Facilitating selective ligation of biomolecules |

| Therapeutic Targets | Development of compounds for cancer and neurodegenerative diseases |

Protein-Protein Interaction Studies

This compound can be utilized as a probe for studying protein-protein interactions (PPIs). The ethynyl group can be modified with bioorthogonal tags, such as azides or cyclopropynes, allowing researchers to label the molecule and study its binding to specific proteins. This approach has been effectively applied to identify novel PPIs involved in various cellular processes, enhancing our understanding of biological mechanisms.

Drug Development

While specific biological activities of this compound are not extensively documented, derivatives and related compounds have been investigated for their potential roles in drug development. Modifications to the phenylalanine structure can lead to significant changes in biological activity, providing insights into how structural variations influence interactions with biological targets .

Case Study: Antimycobacterial Activity

A series of studies have explored the synthesis of phenylalanine amides that exhibit activity against Mycobacterium abscessus. These compounds were shown to have minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against mycobacterial infections .

Biochemical Research

In biochemical research, this compound is employed in various synthetic pathways to explore new bioactive compounds that interact with biological systems. Its ability to be modified allows researchers to investigate structure-activity relationships (SAR) that can lead to the discovery of novel therapeutic agents.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimycobacterial Activity | Identified compounds with MIC values indicating potential efficacy |

| Structure-Activity Relationships | Insights into how modifications affect biological interactions |

Mechanism of Action

The mechanism of action of N-Boc-4-ethynyl-L-phenylalanine is primarily related to its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo nucleophilic addition and coupling reactions, making the compound a versatile intermediate in organic synthesis. The Boc protecting group ensures that the amino functionality remains protected during these reactions, allowing for selective modifications .

Comparison with Similar Compounds

Key Data :

- Molecular Formula: C₁₇H₂₁NO₄

- Molecular Weight : 303.35 g/mol

- CAS Number : 188640-59-7

- Synthesis: Prepared via Sonogashira coupling of N-t-Boc-4-iodo-L-phenylalanine methyl ester with trimethylsilylacetylene, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Characterization : ¹H NMR (DMSO-d₆) confirms the ethynyl proton at δ 4.13 ppm and aromatic protons at δ 7.39–7.25 ppm .

Comparison with Structurally Similar Compounds

Structural Features and Molecular Data

The following table summarizes key structural and molecular properties of N-Boc-4-ethynyl-L-phenylalanine and related para-substituted Boc-protected phenylalanine derivatives:

Stability and Handling

- Ethynyl Derivative : Stable at -20°C for years but sensitive to moisture; stored under inert gas .

- Trifluoromethyl Derivative : Requires storage at -80°C due to hydrolytic instability .

- Halogenated Derivatives : Generally stable at 4°C but light-sensitive .

Research Findings and Trends

- Click Chemistry : Ethynyl derivatives dominate in bioorthogonal labeling due to their fast reaction kinetics with azides .

- Pharmaceutical Relevance : Trifluoromethyl and biphenyl derivatives are increasingly used in kinase inhibitors and GPCR-targeted drugs .

- Challenges : Iodo and bromo derivatives face limitations in cost and toxicity, driving research toward greener synthetic routes .

Biological Activity

N-Boc-4-ethynyl-L-phenylalanine is an important compound in organic synthesis and medicinal chemistry, particularly noted for its versatility as a building block in the development of bioactive molecules and peptides. This article explores its biological activity, applications in research, and relevant findings from various studies.

Chemical Structure and Properties

This compound is a derivative of phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an ethynyl group at the para position of the phenyl ring. Its molecular formula is , with a molecular weight of approximately 289.33 g/mol. The ethynyl group enhances its reactivity, facilitating participation in various chemical reactions such as nucleophilic additions and coupling reactions.

The biological activity of this compound primarily stems from its ability to participate in chemical reactions that are crucial for the synthesis of complex biomolecules. The presence of the ethynyl group allows for click chemistry , enabling efficient and selective ligation of peptides and other biomolecules. This property is particularly beneficial in the synthesis of peptidomimetics , which mimic natural peptides but offer improved stability or bioavailability.

Applications in Medicinal Chemistry

This compound has been utilized in various applications within medicinal chemistry:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides, allowing researchers to study protein interactions and functions.

- Drug Development : The compound acts as a precursor for developing pharmaceuticals targeting diseases such as cancer and neurodegenerative disorders.

- Material Science : Its ethynyl group contributes to the formation of conjugated systems useful in advanced material applications.

Research Findings

Several studies have highlighted the utility and biological implications of this compound:

- Peptidomimetics : Research indicates that derivatives of this compound can significantly alter biological activity, providing insights into how structural variations influence interactions with biological targets.

- Chemical Biology Applications : The compound has been incorporated into proteins to facilitate post-translational modifications, enhancing our understanding of protein behavior in biological systems .

- Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various mycobacteria strains, indicating potential therapeutic applications .

Case Study 1: Synthesis and Application in Peptide Research

In a study focusing on the synthesis of peptidomimetics, this compound was incorporated into peptide sequences to assess its impact on binding affinity and stability. Results demonstrated that modifications to the phenylalanine structure led to enhanced interactions with target proteins, showcasing its potential in drug design.

Case Study 2: Antimycobacterial Activity

Another investigation evaluated derivatives of this compound for their antimicrobial efficacy against Mycobacterium abscessus. The study found that certain derivatives exhibited significant inhibitory concentrations (MIC values ranging from 6.25 to 12.5 μM), suggesting that structural modifications could lead to effective treatments against resistant bacterial strains .

Summary Table of Biological Activities

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in N-Boc-4-ethynyl-L-phenylalanine during peptide synthesis?

The Boc group serves as a temporary protective moiety for the amino group, preventing unwanted side reactions (e.g., premature peptide bond formation or oxidation) during solid-phase peptide synthesis. This allows sequential deprotection (e.g., using trifluoroacetic acid) and controlled assembly of peptide chains. The ethynyl group at the 4-position remains inert under these conditions, enabling post-synthetic modifications via click chemistry .

Q. How is this compound typically purified after synthesis?

Purification often involves reverse-phase HPLC or column chromatography to isolate the compound from byproducts (e.g., incomplete Boc protection or ethynyl group side reactions). Solvent systems like acetonitrile/water with 0.1% TFA are commonly used for HPLC, while silica gel with dichloromethane/methanol gradients is employed for column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and ethynyl proton (sharp singlet at ~2.5 ppm).

- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 320.16 for C₁₆H₂₁NO₄).

- FT-IR to detect ethynyl C≡C stretching (~2100 cm⁻¹) and Boc carbonyl (1680-1720 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store desiccated at -20°C in amber vials to prevent moisture absorption and light-induced degradation. The ethynyl group is sensitive to oxidation, so argon or nitrogen atmosphere is recommended for long-term storage .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how are they mitigated?

Key challenges include:

- Ethynyl group reactivity : Competing Glaser coupling or oxidation during Boc protection. Mitigation: Use low-temperature (<0°C) reactions with copper(I) inhibitors like tris(benzyltriazolylmethyl)amine (TBTA) .

- Steric hindrance : The bulky Boc and ethynyl groups may slow coupling efficiency in peptide synthesis. Optimize with coupling agents like HATU and extended reaction times (2–4 hours) .

Q. How can the ethynyl group in this compound be leveraged for bioorthogonal labeling?

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click reactions. For example:

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR/IR peaks (e.g., unexpected carbonyl shifts) may arise from:

Q. How does the ethynyl group affect the conformational stability of peptides incorporating this compound?

The rigid, linear ethynyl moiety restricts side-chain rotation, stabilizing α-helical or β-sheet structures. Circular dichroism (CD) and molecular dynamics simulations are used to quantify these effects. For example, ethynyl-substituted peptides show ~20% higher helical content compared to non-substituted analogs in 50% TFE .

Q. What are the limitations of using this compound in in vivo studies?

- Metabolic instability : The Boc group is labile in physiological pH, requiring in situ deprotection strategies.

- Ethynyl toxicity : Copper catalysts in CuAAC may require removal post-conjugation. Alternatives like SPAAC (using dibenzocyclooctyne reagents) bypass copper but require longer reaction times .

Methodological Tables

Table 1: Common Synthetic Routes for this compound Derivatives

| Step | Reagents/Conditions | Purpose | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | Amino group protection | Competing ethynyl oxidation |

| Ethynyl Introduction | Pd(PPh₃)₄, CuI, TMS-ethynyl, THF | Sonogashira coupling | Steric hindrance at 4-position |

| Deprotection | TFA:DCM (1:1), 1 hr | Boc removal | Ethynyl group stability |

Table 2: Analytical Signatures for Key Functional Groups

| Group | NMR (¹H) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Boc tert-butyl | 1.4 ppm (s, 9H) | 1680-1720 (C=O) | 57 (C₄H₉⁺) |

| Ethynyl | 2.5 ppm (s, 1H) | ~2100 (C≡C) | 320.16 ([M+H]+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.